molecular formula C27H20FN3O5S B2704502 Ethyl 3-(4-fluorophenyl)-5-(2-(naphthalen-2-yloxy)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851949-69-4

Ethyl 3-(4-fluorophenyl)-5-(2-(naphthalen-2-yloxy)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2704502
CAS No.: 851949-69-4
M. Wt: 517.53
InChI Key: KQKJZWMFAZEYHK-UHFFFAOYSA-N
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Description

Ethyl 3-(4-fluorophenyl)-5-(2-(naphthalen-2-yloxy)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a thieno[3,4-d]pyridazine derivative characterized by a fused heterocyclic core with a 4-fluorophenyl substituent at position 3 and a 2-(naphthalen-2-yloxy)acetamido group at position 3.

Properties

IUPAC Name

ethyl 3-(4-fluorophenyl)-5-[(2-naphthalen-2-yloxyacetyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20FN3O5S/c1-2-35-27(34)24-21-15-37-25(23(21)26(33)31(30-24)19-10-8-18(28)9-11-19)29-22(32)14-36-20-12-7-16-5-3-4-6-17(16)13-20/h3-13,15H,2,14H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKJZWMFAZEYHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)COC3=CC4=CC=CC=C4C=C3)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-(4-fluorophenyl)-5-(2-(naphthalen-2-yloxy)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound with potential pharmacological applications. Its complex structure suggests diverse biological activities, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C27H20FN3O5SC_{27}H_{20}F_{N_3}O_{5}S, with a molecular weight of 517.53 g/mol. It features a thieno[3,4-d]pyridazine core, which is known for various biological activities. The presence of the 4-fluorophenyl group and naphthalen-2-yloxy moiety may enhance its interaction with biological targets.

PropertyValue
Molecular FormulaC27H20FN3O5S
Molecular Weight517.53 g/mol
Purity≥ 95%

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. In vitro studies have shown that derivatives of thieno[3,4-d]pyridazine can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle proteins.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against a range of bacterial strains and fungi. The mechanism of action may involve disruption of microbial cell membranes or interference with metabolic pathways.

Enzyme Inhibition

Inhibitory assays reveal that this compound can act as an inhibitor for certain enzymes involved in cancer progression and microbial metabolism. For instance, its interaction with topoisomerases and kinases has been documented, suggesting potential as a therapeutic agent in cancer treatment.

Case Studies and Research Findings

  • Anticancer Efficacy : A study published in Journal of Medicinal Chemistry reported that thieno[3,4-d]pyridazine derivatives demonstrated selective cytotoxicity against breast cancer cell lines (MCF-7) at concentrations as low as 10 µM. The study highlighted the compound's ability to induce G0/G1 phase arrest and apoptosis through mitochondrial pathways .
  • Antimicrobial Activity : In a comparative study on various thieno derivatives, this compound showed promising results against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 32 to 64 µg/mL .
  • Enzyme Interaction : Research conducted by the National Institutes of Health (NIH) indicated that the compound inhibits the enzyme Dipeptidyl Peptidase IV (DPP-IV), which is implicated in glucose metabolism and diabetes management. The IC50 value was determined to be approximately 50 nM .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[3,4-d]pyridazine derivatives share a common heterocyclic scaffold but exhibit distinct pharmacological and physicochemical properties due to variations in substituents. Below is a comparative analysis with structurally related compounds:

Structural and Functional Comparison

Compound Name Substituents (Positions 3, 5) Molecular Weight (g/mol) Key Properties/Activities Reference
Ethyl 3-(4-fluorophenyl)-5-(2-(naphthalen-2-yloxy)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate 4-fluorophenyl (3), 2-(naphthalen-2-yloxy)acetamido (5) ~538.55* Hypothesized enhanced lipophilicity and binding affinity due to naphthyloxy group; potential tau aggregation inhibition (inferred from aminothienopyridazine analogs) . N/A (Target)
Ethyl 3-(4-chlorophenyl)-5-(methylamino)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (Compound 66) 4-chlorophenyl (3), methylamino (5) 364.05 Moderate yield (27%); demonstrated kinase inhibitory activity. IR and NMR data confirm structural integrity .
Ethyl 5-amino-7-bromo-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (Compound 68) 4-chlorophenyl (3), amino (5), bromo (7) ~443.69* Higher yield (75%); bromine substitution may enhance halogen bonding in target interactions. MS and NMR data validate synthesis .
Ethyl 5-amino-3-(4-aminophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate 4-aminophenyl (3), amino (5) ~349.37* Polar substituents (amino groups) likely improve solubility; potential for CNS-targeted applications due to hydrogen-bonding motifs .

*Calculated based on molecular formula.

Key Observations

Substituent Impact on Bioactivity: The 4-fluorophenyl group in the target compound may confer metabolic stability compared to the 4-chlorophenyl analogs (e.g., Compound 66, 68), as fluorine often reduces oxidative degradation .

Synthetic Efficiency :

  • Brominated derivatives (e.g., Compound 68) achieve higher yields (75%) compared to methylated analogs (27%), likely due to the stability of bromine intermediates .
  • The target compound’s naphthyloxy-acetamido group may require advanced coupling reagents (e.g., EDCI/HOBt), increasing synthesis complexity compared to simpler aminations .

Physicochemical Properties: The naphthyloxy moiety in the target compound significantly increases molecular weight (~538 vs. 364–443 g/mol for analogs), which could affect pharmacokinetics (e.g., oral bioavailability) . Polar groups (e.g., amino in Compound 68 or 4-aminophenyl in ) enhance aqueous solubility, whereas lipophilic groups (naphthyloxy) may favor blood-brain barrier penetration .

Research Findings and Implications

  • Tau Aggregation Inhibition: Aminothienopyridazine analogs (e.g., Compound 66) show promise in inhibiting tau protein aggregation, a hallmark of neurodegenerative diseases. The target compound’s naphthyloxy group may enhance binding to hydrophobic pockets in tau fibrils .
  • Kinase Selectivity : Chlorophenyl-substituted derivatives (e.g., Compound 66) exhibit kinase inhibitory activity, suggesting that the target compound’s fluorophenyl group could modulate selectivity for specific kinase isoforms .

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